Product packaging for [(4-Nitrophenyl)sulfonyl]acetic acid(Cat. No.:CAS No. 3937-94-8)

[(4-Nitrophenyl)sulfonyl]acetic acid

Cat. No.: B3023378
CAS No.: 3937-94-8
M. Wt: 245.21 g/mol
InChI Key: SICAMBKGKQLIOL-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Organosulfur Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and synthetic chemistry. ebi.ac.uk This class of molecules exhibits a wide range of chemical and physical properties, largely influenced by the oxidation state of the sulfur atom. The sulfonyl group (-SO₂-), a key feature of [(4-Nitrophenyl)sulfonyl]acetic acid, represents a higher oxidation state of sulfur and is a cornerstone of many important functional groups, including sulfonamides and sulfonic acids. britannica.comwikipedia.org

The presence of both a highly polar sulfonyl group and a carboxylic acid group within the same molecule places this compound at the intersection of several key areas of organosulfur chemistry. The electron-withdrawing 4-nitrophenyl group further modulates the electronic properties of the sulfonyl moiety, influencing its reactivity and potential as a building block in organic synthesis. The study of such bifunctional molecules provides valuable insights into the interplay of different functional groups and their collective impact on molecular behavior.

Historical Development of 4-Nitrophenylsulfonyl Moieties in Synthetic Methodologies

The 4-nitrophenylsulfonyl group, often referred to as the "nosyl" (Ns) group, has a significant history in the development of synthetic organic chemistry, primarily as a robust protecting group for amines. The use of sulfonyl groups for protection and to modulate reactivity has been a long-standing strategy in multi-step synthesis.

The nosyl group, introduced via 4-nitrobenzenesulfonyl chloride, gained prominence due to its strong electron-withdrawing nature. This characteristic renders the nitrogen atom of a nosyl-protected amine significantly less nucleophilic, effectively shielding it from unwanted reactions. Furthermore, the acidity of the N-H proton in a primary nosylamide is increased, facilitating N-alkylation reactions.

A key advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is the relative ease of its removal under mild conditions, often using a thiol and a base. This orthogonality has made the nosyl group a valuable tool in complex syntheses where multiple protecting groups are required. Over the years, the applications of the nosyl group have expanded beyond simple protection to include its use in various synthetic transformations, including solid-phase synthesis and the construction of diverse molecular scaffolds. nih.gov

Rationale for Comprehensive Academic Research on this compound

The academic interest in this compound stems from its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The combination of three key functional components—the 4-nitrophenylsulfonyl moiety, the methylene (B1212753) bridge, and the carboxylic acid—offers multiple points for chemical modification and incorporation into larger structures.

Research into compounds containing both sulfonyl and carboxylic acid functionalities has been driven by the search for novel therapeutic agents. For instance, derivatives of phenylsulfonyl acetic acid have been investigated as potent agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. researchgate.net The sulfone-carboxylic acid motif in these molecules was found to be advantageous in reducing lipophilicity and cytotoxicity. researchgate.net

Furthermore, sulfonamides, which can be synthesized from sulfonyl chlorides, are a well-established class of compounds with a broad spectrum of biological activities. mdpi.com The presence of the carboxylic acid group in this compound provides a handle for creating amide bonds, allowing for its integration into peptide-like structures or other biologically relevant scaffolds. The nitro group on the phenyl ring also offers a site for further chemical transformations, such as reduction to an amine, which can then be functionalized.

The comprehensive academic research on this compound is therefore justified by its potential to serve as a versatile precursor for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its study contributes to a deeper understanding of the synthesis, reactivity, and utility of polyfunctional organosulfur compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO6S B3023378 [(4-Nitrophenyl)sulfonyl]acetic acid CAS No. 3937-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICAMBKGKQLIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368284
Record name [(4-nitrophenyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-94-8
Record name [(4-nitrophenyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Nitrophenyl Sulfonyl Acetic Acid and Its Congeners

Direct Synthesis Strategies for [(4-Nitrophenyl)sulfonyl]acetic Acid

The direct synthesis of this compound can be approached through two main strategic pathways: the oxidation of a pre-formed sulfide (B99878) precursor and the direct formation of the sulfonyl-carbon bond.

Oxidation Pathways from 2-[(4-Nitrophenyl)sulfanyl]acetic Acid Precursors

A common and reliable method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide. In this pathway, 2-[(4-Nitrophenyl)sulfanyl]acetic acid serves as the direct precursor to the target molecule. The core of this transformation is the conversion of the thioether linkage to a sulfonyl group. A variety of oxidizing agents can accomplish this transformation, with hydrogen peroxide (H₂O₂) being a frequently used reagent due to its efficiency and environmentally benign nature. organic-chemistry.org

The reaction is typically carried out in a suitable solvent, such as acetic acid, which can also facilitate the reaction. The oxidation of the sulfide to the sulfone proceeds in a stepwise manner, often via a sulfoxide (B87167) intermediate. To ensure complete conversion to the sulfone, reaction conditions such as temperature and stoichiometry of the oxidant are carefully controlled. organic-chemistry.org While specific literature detailing this exact transformation is sparse, general methods for the oxidation of aryl sulfides to aryl sulfones are well-established and broadly applicable. researchgate.net

Table 1: Representative Oxidation Conditions for Sulfide to Sulfone Conversion

Oxidizing Agent Catalyst/Solvent General Conditions Ref.
Hydrogen Peroxide (30%) Acetic Acid Room temperature to gentle heating organic-chemistry.org
Hydrogen Peroxide (30%) Tantalum Carbide or Niobium Carbide Room temperature organic-chemistry.org
Urea-Hydrogen Peroxide Phthalic Anhydride / Ethyl Acetate Room temperature organic-chemistry.org

Direct Sulfonylation Reactions Incorporating the Acetic Acid Moiety

An alternative synthetic strategy involves the direct formation of the C-S bond between the 4-nitrophenylsulfonyl group and an acetic acid moiety. This approach would typically involve the reaction of an electrophilic sulfur species, such as 4-nitrobenzenesulfonyl chloride, with a nucleophilic two-carbon synthon equivalent to acetic acid.

One potential, though synthetically challenging, route is analogous to the malonic ester synthesis. researchgate.netpearson.com This would involve the reaction of the enolate of a malonic ester, such as diethyl malonate, with 4-nitrobenzenesulfonyl chloride. The resulting sulfonylated malonic ester could then be hydrolyzed and subsequently decarboxylated to yield the desired this compound. However, this specific application for synthesizing the title compound is not well-documented and may be complicated by competing reactions.

Synthesis of Structurally Related 4-Nitrophenylsulfonyl Derivatives

The 4-nitrophenylsulfonyl group is frequently incorporated into more complex molecules to modify their properties. This is most commonly achieved by reacting 4-nitrobenzenesulfonyl chloride with various nucleophiles such as amines and alcohols.

Preparation of 4-Nitrophenylsulfonyl-Containing Amino Acids and Peptides

The 4-nitrophenylsulfonyl (nosyl) group is often used as a protecting group for amines in peptide synthesis. The synthesis of N-(4-nitrophenylsulfonyl) amino acids is straightforward and generally proceeds with high yield. The reaction involves the nucleophilic attack of the amino group of an amino acid on the sulfur atom of 4-nitrobenzenesulfonyl chloride. The reaction is typically carried out in an aqueous basic solution, with the base serving to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct.

Table 2: Synthesis of N-(4-Nitrophenylsulfonyl) Amino Acids

Amino Acid Base Solvent Product Ref.
Glycine Alkaline conditions Methylene (B1212753) Chloride N-[(4-Nitrophenyl)sulfonyl]glycine guidechem.com
L-Tryptophan Sodium Carbonate Water {[(4-Nitrophenyl)sulfonyl]}tryptophan N/A

Synthesis of 4-Nitrophenylsulfonyl-Functionalized Heterocyclic Systems

The 4-nitrophenylsulfonyl moiety can be incorporated into various heterocyclic scaffolds. These reactions often leverage the reactivity of 4-nitrophenylsulfonyl-containing precursors in multi-component or cyclization reactions.

An example is the synthesis of unsymmetrically substituted bicyclo[1.1.1]pentane (BCP) sulfides. In a multi-component reaction, an alkyl iodide bearing the 4-nitrophenylsulfonyl group, such as 1-(((iodomethyl)sulfonyl)-4-nitrobenzene, can react with [1.1.1]propellane and a zinc thiolate in the presence of an aryldiazonium salt to yield complex BCPs. acs.org

Another class of heterocycles, 4-sulfonyl-1,2,3-triazoles, can be synthesized through a one-pot aerobic copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates (such as sodium 4-nitrobenzenesulfinate), and organic azides. nih.gov This method provides facile access to diversely substituted triazoles containing the 4-nitrophenylsulfonyl group.

Table 3: Example Synthesis of a 4-Nitrophenylsulfonyl-Functionalized Heterocycle

Heterocycle Precursors Reagents/Conditions Product Yield Ref.
Bicyclo[1.1.1]pentane 1-(((iodomethyl)sulfonyl)-4-nitrobenzene), [1.1.1]propellane, Zinc 4-methoxythiophenolate, 4-methoxyphenyldiazonium tetrafluoroborate DMSO, 22 °C, 1 h ((4-Methoxyphenyl)(3-(((4-nitrophenyl)sulfonyl)methyl)bicyclo[1.1.1]pentan-1-yl)sulfane 57% acs.org

Derivatization to other 4-Nitrophenylsulfonyl Esters and Amides

The most common precursor for generating 4-nitrophenylsulfonyl derivatives is 4-nitrobenzenesulfonyl chloride (p-NsCl). guidechem.com Its reaction with various nucleophiles provides a direct route to the corresponding sulfonamides and sulfonate esters.

Synthesis of Amides (Sulfonamides): 4-Nitrobenzenesulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamides. These reactions are typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane. The base neutralizes the hydrogen chloride generated during the reaction.

Synthesis of Esters (Sulfonate Esters): Similarly, the reaction of 4-nitrobenzenesulfonyl chloride with alcohols or phenols yields the corresponding sulfonate esters. Due to the strong electron-withdrawing nature of the 4-nitrophenylsulfonyl group, these esters are good leaving groups and can be used in nucleophilic substitution reactions. guidechem.com The synthesis is generally performed under basic conditions, often using pyridine as both the base and a solvent, to facilitate the reaction with the alcohol.

Table 4: Derivatization from 4-Nitrobenzenesulfonyl Chloride

Nucleophile Type Example Nucleophile Base/Solvent Product Type Ref.
Amine 4-Amino-3-methylphenol Pyridine Sulfonamide N/A

Advanced Synthetic Approaches and Methodological Innovations for this compound and its Congeners

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient approach in organic synthesis, where multiple reactants are combined in a single reaction vessel to form a complex product in a single operation. This strategy avoids the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents. While a specific one-pot multicomponent reaction for the direct synthesis of this compound is not extensively documented, the principles of existing MCRs for structurally related sulfones, such as β-keto sulfones, can be conceptually extended.

For instance, a copper(I)-catalyzed four-component reaction has been developed for the synthesis of β-keto sulfones. This reaction involves the combination of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, a sulfur dioxide source (like DABCO·(SO2)2), and water. researchgate.networdpress.com This process proceeds through a tandem radical mechanism involving sulfonylation and decarboxylation to yield the desired β-keto sulfones. researchgate.networdpress.com A hypothetical adaptation of such a strategy for this compound could involve a multicomponent setup with a suitable 4-nitrophenylsulfonyl precursor, a C2-synthon for the acetic acid moiety, and other reactants under appropriate catalytic conditions.

Another relevant MCR involves the reaction of arynes, β-keto sulfones, and Michael-type acceptors, which leads to the formation of polysubstituted naphthalenes through the formation of multiple new carbon-carbon bonds in a single operation. acs.org The versatility of β-keto sulfones as synthons in MCRs highlights the potential for developing novel one-pot strategies for other sulfone derivatives. researchgate.net

The following table summarizes the key features of a representative multicomponent reaction for the synthesis of β-keto sulfones, which could serve as a basis for designing future one-pot syntheses of sulfonylacetic acids.

ReactantsCatalyst/ReagentsKey FeaturesProduct Type
Aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, DABSO, waterCopper(I) iodideTandem radical process, sulfonylation, and decarboxylation in a single step.β-keto sulfones

This table illustrates a known multicomponent reaction for a class of sulfones, highlighting a potential strategic approach for analogous compounds.

Green Chemistry Principles in Sulfone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of sulfones to minimize environmental impact. These principles focus on the use of safer solvents and reagents, energy efficiency, and waste reduction.

A primary focus in the green synthesis of sulfones is the oxidation of the corresponding sulfides. Traditional oxidation methods often employ stoichiometric amounts of harsh oxidants, leading to significant waste. Modern approaches utilize catalytic systems with environmentally benign oxidants, most notably hydrogen peroxide (H2O2), which produces water as its only byproduct. nih.govrsc.org

Several catalytic systems have been developed for the efficient and selective oxidation of sulfides to sulfones using H2O2. These include metal-based catalysts (e.g., employing iron, tungsten, or molybdenum) and metal-free organocatalysts. nih.gov For the synthesis of this compound, a green approach would involve the oxidation of (4-nitrophenyl)thioacetic acid.

Key green chemistry strategies applicable to sulfone synthesis include:

Use of Green Oxidants: Hydrogen peroxide is a preferred oxidant due to its high atom economy and the benign nature of its byproduct (water). rsc.org Urea-hydrogen peroxide, a stable and easily handled solid, also serves as a green oxidizing agent.

Catalysis: The use of catalysts, both homogeneous and heterogeneous, can significantly improve the efficiency of the oxidation reaction, often under milder conditions. rsc.org Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused.

Solvent-Free Conditions: Conducting reactions in the absence of organic solvents, or in greener solvents like water, is a cornerstone of green chemistry. rsc.orgrsc.org Several protocols for the oxidation of sulfides to sulfones have been successfully developed under solvent-free conditions. organic-chemistry.orgmdpi.com

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound can often accelerate reaction rates and reduce energy consumption compared to conventional heating.

The table below presents a comparative overview of different green oxidation methods for the synthesis of sulfones from sulfides, which could be applied to the synthesis of this compound.

OxidantCatalyst/ConditionsSolventAdvantages
30% aq. H2O2Catalyst-free, 75 °CNone (Solvent-free)High atom economy, no catalyst or organic solvent needed. rsc.org
30% H2O2Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH)None (Solvent-free)Heterogeneous and recyclable nanocatalyst, mild reaction conditions. rsc.org
30% H2O2Acetic acid, Amberlyst 15Acetic AcidEfficient conversion, peracetic acid formed in situ. researchgate.net
H2O2Iron Tetrakis(pentafluorophenyl)porphyrinEthanolHigh chemoselectivity and yields with low catalyst loading. researchgate.net

This table summarizes various green oxidation methodologies for sulfone synthesis, demonstrating the trend towards more sustainable chemical processes.

The adoption of these advanced synthetic methodologies holds the promise of making the production of this compound and its congeners more efficient, economical, and environmentally sustainable.

Chemical Reactivity and Transformation Studies of 4 Nitrophenyl Sulfonyl Acetic Acid

Reactivity Governed by the Nitroaromatic Moiety

The presence of the nitro group on the phenyl ring significantly influences the reactivity of the aromatic system. This electron-withdrawing group deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself can undergo various reductive transformations.

Electrophilic Activation Induced by the Nitro Group

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. This is due to its powerful electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. While specific studies on the electrophilic substitution of [(4-Nitrophenyl)sulfonyl]acetic acid are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution on nitrobenzene (B124822) derivatives would apply. Reactions such as nitration, halogenation, or sulfonation, if forced to occur, would be expected to yield the meta-substituted product with respect to the nitro group. However, the presence of the sulfonylacetic acid group, also an electron-withdrawing group, would further deactivate the ring, making such reactions challenging to achieve under standard conditions.

Reductive Transformations of the Nitro Group

The reduction of the nitro group is a common and synthetically useful transformation. A variety of reducing agents can be employed to convert the nitro group into an amino group, yielding [(4-aminophenyl)sulfonyl]acetic acid. This transformation is valuable as it provides a route to a bifunctional molecule with both an amino group and a carboxylic acid, which can be useful in the synthesis of various more complex molecules.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org Chemical reducing agents are also widely used. For instance, metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are effective for this transformation. scispace.comyoutube.com Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed, sometimes offering milder reaction conditions and improved chemoselectivity. researchgate.net

The resulting product, [(4-aminophenyl)sulfonyl]acetic acid, is a versatile intermediate. The amino group can undergo a range of reactions, including diazotization followed by substitution, acylation, and alkylation, while the carboxylic acid and sulfonyl groups offer further sites for chemical modification.

Reactions at the Sulfonyl Group

Nucleophilic Displacement Reactions

The sulfonyl group is generally a poor leaving group in nucleophilic substitution reactions at the sulfur atom. However, under certain conditions, nucleophilic attack on the sulfur atom can occur. More commonly, the 4-nitrophenyl group, being activated by the electron-withdrawing sulfonyl group, can undergo nucleophilic aromatic substitution where a nucleophile displaces a suitable leaving group on the aromatic ring, though in this specific molecule, there isn't an obvious leaving group attached to the ring other than the sulfonylacetic acid moiety itself, which would be a C-S bond cleavage.

More relevant are reactions where the sulfonyl group itself is displaced. While direct nucleophilic displacement of the entire sulfonylacetic acid group from the aromatic ring is not a typical reaction, related transformations involving sulfonyl groups are well-established. For instance, in some contexts, arylsulfonates can act as leaving groups in nucleophilic substitution reactions.

Role in Sulfone-Mediated Transformations

One of the most significant applications of sulfones in organic synthesis is their use in carbon-carbon bond-forming reactions, most notably the Julia olefination and its variants. The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. researchgate.netwikipedia.orgorganic-chemistry.org

In the context of this compound, the α-protons of the acetic acid moiety are acidic due to the electron-withdrawing effect of the adjacent sulfonyl group. These protons can be removed by a strong base to generate a carbanion. This carbanion can then react with aldehydes or ketones in a Julia-Kocienski-type reaction. The 4-nitrophenylsulfonyl group acts as an excellent activating group for this transformation. The reaction proceeds through the formation of a β-alkoxy sulfone intermediate, which then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and the 4-nitrophenoxide anion to afford the corresponding alkene. researchgate.netnih.gov The ester or other derivatives of this compound are often used in these reactions to avoid complications with the acidic proton of the carboxylic acid.

Reactant 1Reactant 2BaseProductReaction Type
Ester of this compoundAldehyde/KetoneStrong Base (e.g., KHMDS)AlkeneJulia-Kocienski Olefination

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional handle that can undergo a variety of standard transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification. masterorganicchemistry.com This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemguide.co.uk The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. Esters of this compound are often used as substrates in reactions where the free carboxylic acid might interfere, such as the Julia-Kocienski olefination.

Amide Formation: The carboxylic acid can be converted to amides by reaction with amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct formation of the amide bond.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is the primary site for esterification and amidation reactions. In principle, standard acid catalysis (such as sulfuric acid or p-toluenesulfonic acid) with an alcohol would yield the corresponding ester. Similarly, activation of the carboxylic acid, for instance by conversion to an acyl chloride or through the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), would facilitate the formation of amides upon reaction with a primary or secondary amine. However, specific examples and optimized reaction conditions for these transformations of this compound are not reported in the available literature.

Decarboxylation Pathways

Decarboxylation of β-sulfonyl carboxylic acids can be a challenging transformation. While thermal or catalyzed decarboxylation is a known reaction for some classes of carboxylic acids, the stability of the sulfonyl group and the phenyl ring in this compound suggests that harsh conditions would be necessary. Such conditions might lead to decomposition or other undesired side reactions. Specific studies detailing the decarboxylation pathways of this particular compound are currently absent from the scientific literature.

Metal-Catalyzed Transformations

Rhodium(II)-Catalyzed C-H Insertions with Sulfonyliminoiodanes

The generation of sulfonyliminoiodanes from related sulfonamides and their subsequent reaction in rhodium(II)-catalyzed C-H insertion reactions is a known methodology in organic synthesis. Theoretically, the amide derivative of this compound could be a precursor to such a reactive intermediate. However, there are no specific studies that demonstrate the formation of a sulfonyliminoiodane from this compound or its derivatives, nor its application in Rhodium(II)-catalyzed C-H insertion reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aromatic ring of this compound contains a nitro group, which can influence its reactivity in palladium-catalyzed cross-coupling reactions. While the sulfonylacetic acid moiety is not a typical cross-coupling partner, modifications to the aromatic ring (e.g., introduction of a halide) could enable reactions like Suzuki, Heck, or Sonogashira couplings. However, the existing literature does not provide specific examples of palladium-catalyzed cross-coupling reactions involving this compound as a substrate.

Radical Reaction Pathways

The nitroaromatic group in this compound could potentially be involved in radical reactions, for instance, through reduction to a nitro radical anion. Additionally, radical reactions involving the sulfonyl group or the acetic acid side chain are conceivable under specific conditions (e.g., using radical initiators). Nevertheless, there is a lack of published research detailing any specific radical reaction pathways for this compound.

Mechanistic Insights into Reactive Intermediates

Due to the absence of detailed studies on the reactivity of this compound, there is no available information on the mechanistic insights into its potential reactive intermediates. The formation and behavior of intermediates such as enolates, carbanions stabilized by the sulfonyl group, or radical species have not been investigated for this specific molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of [(4-Nitrophenyl)sulfonyl]acetic acid is expected to show distinct signals corresponding to the aromatic protons of the 4-nitrophenyl group and the aliphatic protons of the acetic acid moiety.

Aromatic Region: The 4-nitrophenyl group presents a characteristic AA'BB' spin system. The strong electron-withdrawing effects of both the nitro (NO₂) group and the sulfonyl (SO₂) group significantly deshield the aromatic protons, shifting their signals downfield. Protons ortho to the nitro group (H-3, H-5) are expected to resonate at a lower field than the protons ortho to the sulfonyl group (H-2, H-6). Based on data from analogous structures, these signals typically appear as two distinct doublets in the range of δ 7.7–8.4 ppm.

Aliphatic Region: The methylene (B1212753) protons (-CH₂-) of the acetic acid group are adjacent to the strongly electron-withdrawing sulfonyl group. This proximity causes a significant downfield shift compared to a typical acetic acid derivative. The signal for these protons is anticipated to be a singlet appearing around δ 3.7–4.5 ppm. acdlabs.com

Carboxylic Acid Proton: The acidic proton (-COOH) is highly variable and its chemical shift is dependent on solvent, concentration, and temperature. It typically appears as a broad singlet at a very low field, often above δ 10.0 ppm, and may exchange with deuterium (B1214612) in D₂O.

Table 4.1: Predicted ¹H NMR Chemical Shifts for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (H-2, H-6)~ 8.0 - 8.2Doublet (d)
Aromatic (H-3, H-5)~ 8.2 - 8.4Doublet (d)
Methylene (-CH₂-)~ 3.7 - 4.5Singlet (s)
Carboxylic Acid (-COOH)> 10.0Broad Singlet (br s)

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons. The carbon atom attached to the nitro group (C-4) and the carbon attached to the sulfonyl group (C-1) are quaternary and will be significantly deshielded, appearing far downfield. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) will resonate in the typical aromatic region of δ 120-150 ppm. libretexts.orgoregonstate.edu The electron-withdrawing substituents cause the carbons ortho and para to their positions to shift downfield.

Aliphatic Carbons: The methylene carbon (-CH₂-) of the acetic acid moiety, being directly attached to the sulfonyl group, is expected to be significantly deshielded and appear in the range of δ 55-65 ppm. libretexts.org

Carbonyl Carbon: The carboxylic acid carbonyl carbon (-COOH) is the most deshielded carbon in the molecule due to hybridization and bonding to two oxygen atoms, typically resonating in the δ 170–185 ppm region. libretexts.org

Table 4.2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-1, C-4)~ 140 - 155
Aromatic (C-2, C-3, C-5, C-6)~ 124 - 132
Methylene (-CH₂-)~ 55 - 65
Carboxylic Acid (-COOH)~ 170 - 185

While the structure of this compound is relatively simple, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment, especially for more complex derivatives.

COSY: Would confirm the coupling between the ortho- and meta-protons on the 4-nitrophenyl ring.

HSQC: Would correlate each proton signal with the carbon to which it is directly attached, confirming the assignments for the -CH₂- group and the protonated aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions from the sulfonyl, nitro, and carboxylic acid groups.

SO₂ Group: The sulfonyl group exhibits two characteristic and intense stretching vibrations: an asymmetric stretch (νas) typically around 1350-1370 cm⁻¹ and a symmetric stretch (νs) around 1175-1190 cm⁻¹. blogspot.com

NO₂ Group: The nitro group also shows strong asymmetric and symmetric stretching bands, found near 1510-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The latter may overlap with the SO₂ asymmetric stretch.

Carboxylic Acid Group: This group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, often obscuring C-H stretches. A sharp and intense C=O (carbonyl) stretching band is expected around 1700-1725 cm⁻¹.

C-H Bonds: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode, often give strong Raman signals. The symmetric stretching vibrations of the SO₂ and NO₂ groups are also typically strong in the Raman spectrum, which can help resolve them in cases of IR overlap. researchgate.netnih.gov

Table 4.3: Key Vibrational Frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Carboxylic AcidO-H stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O stretch1700 - 1725Strong, Sharp
Nitro (NO₂)Asymmetric stretch1510 - 1530Strong
Sulfonyl (SO₂)Asymmetric stretch1350 - 1370Strong
Nitro (NO₂)Symmetric stretch1340 - 1350Strong
Sulfonyl (SO₂)Symmetric stretch1175 - 1190Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₇NO₆S), the expected molecular weight is approximately 245.21 g/mol .

In techniques like electrospray ionization (ESI), the molecule would likely be observed as the deprotonated molecule [M-H]⁻ at m/z 244 in negative ion mode or the protonated molecule [M+H]⁺ at m/z 246 in positive ion mode.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would undergo fragmentation. wikipedia.org Key fragmentation pathways would likely involve:

Loss of COOH: Cleavage of the CH₂-COOH bond to lose the carboxyl radical (•COOH, 45 Da), leading to a fragment ion.

Loss of SO₂: Expulsion of a neutral sulfur dioxide molecule (SO₂, 64 Da) is a common fragmentation pathway for sulfones. researchgate.net

Cleavage of the Aryl-Sulfur Bond: Fission of the C-S bond could lead to ions corresponding to the 4-nitrophenyl radical (122 Da) or the [M-C₆H₄NO₂]⁺ fragment.

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, though less likely here, could lead to specific fragment ions. miamioh.edulibretexts.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While a specific crystal structure for this compound is not available, analysis of related structures, such as aromatic sulfones and carboxylic acids, allows for strong predictions about its solid-state characteristics. nih.govmdpi.com

Molecular Conformation: The geometry around the sulfonyl sulfur atom is expected to be tetrahedral. The bond angles, such as the C-S-C and O-S-O angles, would be close to the tetrahedral angle but distorted due to the different groups. st-andrews.ac.uk

Intermolecular Interactions: The solid-state packing would be dominated by strong intermolecular hydrogen bonds. The carboxylic acid groups are highly likely to form classic hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. mdpi.com

Crystal Packing: These hydrogen-bonded dimers would then pack into a larger lattice, stabilized by other weaker interactions such as C-H···O contacts involving the sulfonyl and nitro oxygen atoms, as well as π-π stacking interactions between the aromatic rings. nih.gov

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and the specific nature of intermolecular forces, such as hydrogen bonding, is unavailable. A definitive analysis of hydrogen bond donors and acceptors, their geometric parameters (bond lengths and angles), and the resulting network (e.g., chains, sheets, or three-dimensional frameworks) is contingent on experimental crystallographic data. While related compounds, such as those containing sulfinyl or other substituted phenyl groups, exhibit various hydrogen bonding motifs, it is not scientifically rigorous to extrapolate these findings to the title compound without direct evidence.

Conformational Analysis in the Crystalline State

Similarly, a conformational analysis of this compound in its crystalline state cannot be performed. Such an analysis requires knowledge of the molecule's geometry as it exists in the solid phase, including torsion angles and the planarity of its constituent groups. This information is a direct output of single-crystal X-ray diffraction studies, which have not been reported for this specific compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for [(4-Nitrophenyl)sulfonyl]acetic acid.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, DFT calculations using the B3LYP functional with a 6–311++G(d,p) basis set have been employed to achieve a fully optimized geometry in the gas phase. nih.gov This level of theory is also suitable for this compound.

The optimized structure reveals key bond lengths and angles that define the molecule's shape. The sulfonamide moiety, which connects the 4-nitrophenyl group and the acetic acid group, typically exhibits a distorted tetrahedral geometry around the sulfur atom. mdpi.com The phenyl ring of the 4-nitrophenyl group is planar, and the nitro and sulfonyl groups are attached at the para position. nih.gov The electronic structure is characterized by the distribution of electron density, which is significantly influenced by the electron-withdrawing nature of both the sulfonyl and nitro groups. This leads to a polarization of the molecule, with regions of lower electron density (electrophilic) and higher electron density (nucleophilic).

Table 1: Selected Optimized Geometrical Parameters for a Sulfonamide Moiety (Reference Data)

Parameter Bond Length (Å) Bond Angle (°)
S-N 1.628
S-C 1.774
N-S-C 109.5 (approx.)
O-S-O 120.0 (approx.)

Note: Data is based on a similar compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, as a reference for typical sulfonamide geometry. nih.gov

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. mdpi.com These theoretical spectra can be correlated with experimentally obtained spectra to aid in the assignment of vibrational modes to specific molecular motions.

For sulfonamide-containing molecules, characteristic vibrational frequencies are observed for the SO2 group, including symmetric and asymmetric stretching modes. mdpi.com The presence of the nitro group (NO2) also gives rise to distinct stretching vibrations. The carboxylic acid group of the acetic acid moiety is characterized by the C=O stretching and the O-H stretching vibrations. Theoretical calculations can accurately predict these frequencies, although they are often systematically scaled to better match experimental values.

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in Related Sulfonamides

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
SO₂ Asymmetric Stretch ~1350 ~1330
SO₂ Symmetric Stretch ~1160 ~1157
N-H (sulfonamide) Stretch ~3496 ~3291
S-N Stretch ~847 ~931

Note: Data is based on ({4-nitrophenyl}sulfonyl)tryptophan and serves as a reference for typical vibrational modes. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. nih.gov For this compound, the electron-withdrawing nature of the nitro and sulfonyl groups is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap and enhanced reactivity.

Table 3: Frontier Molecular Orbital (FMO) Parameters and Their Significance

Parameter Description Implication for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular Orbital Higher energy indicates a better electron donor.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Lower energy indicates a better electron acceptor.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative prediction of a molecule's reactivity. These descriptors are derived from the electronic structure calculations and can be correlated with various chemical properties.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η). nih.gov

By calculating these descriptors for this compound, one can quantitatively assess its electrophilic and nucleophilic character and predict its behavior in various chemical reactions.

Table 4: Global Reactivity Descriptors

Descriptor Formula
Ionization Potential (I) I ≈ -E(HOMO)
Electron Affinity (A) A ≈ -E(LUMO)
Electronegativity (χ) χ = (I + A) / 2
Chemical Hardness (η) η = (I - A) / 2
Chemical Softness (S) S = 1 / (2η)

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. It allows for the exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of transition states.

For a given reaction involving this compound, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org The structure of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction.

By calculating the energies of the reactants, transition state, intermediates, and products, a reaction energy profile can be constructed. chemguide.co.uk This profile illustrates the energy changes that occur as the reaction progresses and allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. youtube.com A lower activation energy corresponds to a faster reaction rate. For multi-step reactions, the step with the highest activation energy is the rate-determining step. youtube.com For this compound, potential reactions for mechanistic study could include the deprotonation of the carboxylic acid, nucleophilic substitution at the sulfonyl group, or reactions involving the aromatic ring.

Solvent Effects on Reaction Mechanisms Using Continuum Models

The chemical reactivity of this compound is profoundly influenced by its surrounding solvent environment. Continuum solvation models are a class of computational methods that simulate the bulk effect of a solvent without explicitly representing individual solvent molecules. These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are instrumental in understanding how solvents can alter reaction pathways and rates. sciforum.netnih.gov

In these models, the solute molecule is placed within a cavity embedded in a continuous dielectric medium that represents the solvent. The reaction of interest, for instance, the hydrolysis of the sulfonyl group or a nucleophilic substitution at the alpha-carbon of the acetic acid moiety, can then be computationally modeled. The solvent's polarity, as represented by its dielectric constant, can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the energy barriers of the reaction.

For a hypothetical SN2 reaction involving this compound, where a nucleophile attacks the methylene (B1212753) carbon, the solvent polarity would play a critical role. In a polar solvent, charge separation in the transition state is generally stabilized, which can lead to an acceleration of the reaction rate compared to a nonpolar solvent. mdpi.com Continuum models can quantify these effects by calculating the free energy of solvation for each species along the reaction coordinate.

Table 1: Illustrative Data on the Effect of Solvent Polarity on the Activation Energy of a Hypothetical SN2 Reaction of this compound

SolventDielectric Constant (ε)Relative Activation Energy (kcal/mol)
Gas Phase125.0
Cyclohexane2.022.5
Acetonitrile37.518.0
Water78.415.5

Note: The data in this table is hypothetical and serves to illustrate the expected trend based on theoretical principles of SN2 reactions. sciforum.netmdpi.com

The table illustrates that as the solvent polarity increases, the activation energy for this model reaction is expected to decrease, indicating a faster reaction rate. This is a common trend for reactions that proceed through a more charge-separated transition state compared to the reactants. mdpi.com The use of continuum models allows for a systematic investigation of a wide range of solvents and their impact on reaction mechanisms, providing valuable predictive insights for synthetic applications. mdpi.comnih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscapes

This compound is a flexible molecule with several rotatable bonds, allowing it to adopt a multitude of conformations in solution. The conformational landscape, which describes the relative energies of these different spatial arrangements, is crucial for understanding its biological activity and physical properties. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of molecules over time. mdpi.com

In an MD simulation, the motion of every atom in the molecule, along with surrounding solvent molecules, is calculated over a series of small time steps, governed by a force field that describes the interatomic interactions. This simulation provides a dynamic picture of the molecule's behavior, revealing its preferred conformations and the transitions between them. nih.gov

Studies on related arylsulfonyl derivatives have shown that the conformational preferences are a delicate balance of steric and electronic effects. mdpi.com The presence of intermolecular interactions, such as hydrogen bonding with solvent molecules, can significantly influence the conformational equilibrium. nih.gov For instance, in a protic solvent like water, the carboxylic acid group and the nitro group would be expected to form strong hydrogen bonds, which could favor specific conformations.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound in Different Solvents from MD Simulations

ConformerDihedral Angles (C-S, S-C, C-C)Relative Energy in Water (kcal/mol)Relative Energy in Cyclohexane (kcal/mol)
A(gauche, anti, syn)0.01.5
B(anti, anti, syn)1.20.0
C(gauche, gauche, anti)2.53.0

Note: The data in this table is illustrative and based on general principles of conformational analysis of flexible molecules in different solvent environments. nih.govnih.gov

The hypothetical data in Table 2 suggests that the solvent can alter the relative stability of different conformers. Conformer A, for instance, might be more stable in water due to favorable solvation of a more compact structure, while the more extended Conformer B could be favored in a nonpolar solvent like cyclohexane. By exploring the conformational landscape, MD simulations provide critical insights into the shapes that this compound is likely to adopt in different environments, which is fundamental to understanding its interactions with other molecules. nih.govnih.gov

Synthetic Applications As a Versatile Building Block

Construction of Complex Organic Molecules

The unique structural characteristics of [(4-Nitrophenyl)sulfonyl]acetic acid make it a useful starting material for the synthesis of diverse and complex organic compounds.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of novel synthetic routes to these structures is of significant interest. While direct examples of the use of this compound in heterocyclic synthesis are not extensively detailed, its structural analog, p-nitrophenylacetic acid, serves as a precursor for the synthesis of 1,3,4-thiadiazoles. asianpubs.org This is achieved through its conversion to p-nitrophenylacetic acid hydrazide, which then undergoes condensation and cyclization. asianpubs.org Given the similar reactivity of the acetic acid moiety, it is plausible that this compound could be employed in analogous synthetic strategies to incorporate the (4-nitrophenyl)sulfonyl group into various heterocyclic systems. The presence of the sulfonyl group can significantly influence the biological activity of the resulting heterocyclic compounds.

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. mdpi.comresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the rapid generation of molecular diversity. mdpi.com The carboxylic acid functionality of this compound makes it a suitable candidate for participation in such reactions. For instance, in an Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide react to form a dipeptide-like scaffold. mdpi.com By employing this compound as the carboxylic acid component, a (4-nitrophenyl)sulfonyl moiety can be readily introduced into the final product, offering a straightforward method to synthesize libraries of complex molecules with potential biological activities.

In the synthesis of complex target molecules, such as active pharmaceutical ingredients (APIs), the functionalization of advanced intermediates is a critical step. The related compound, 4-nitrophenylacetic acid, is utilized in pharmaceutical processing as an API intermediate and a catalyst. actylis.comcymitquimica.com This suggests that this compound can also serve as a key reagent for modifying the structure and properties of advanced intermediates. The presence of the reactive carboxylic acid group allows for the formation of ester or amide linkages with hydroxyl or amino groups, respectively, on an intermediate molecule. Furthermore, the 4-nitrophenylsulfonyl group can act as a handle for further transformations or as a key pharmacophore in the final product.

Precursor for Specific Functional Groups and Compound Classes

The chemical reactivity of this compound allows it to serve as a precursor for the synthesis of important classes of organic compounds, namely sulfonamides and sulfones, as well as other carboxylic acid derivatives.

Sulfonamides are a critical class of compounds with a broad range of applications, particularly in medicinal chemistry. ekb.egnih.gov The conventional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net While this compound itself is not a sulfonyl chloride, its 4-nitrophenylsulfonyl moiety is closely related to 4-nitrobenzenesulfonyl chloride, a common precursor for sulfonamides. For example, 4-nitrobenzenesulfonyl chloride reacts with L-tryptophan to form ({4-nitrophenyl}sulfonyl)tryptophan. nih.gov This indicates that derivatives of this compound, or the parent sulfonic acid, can be converted to the corresponding sulfonyl chloride and subsequently reacted with a wide variety of amines to produce sulfonamides. nih.govwisc.edu

The following table provides examples of sulfonamides synthesized from related 4-nitrophenylsulfonyl precursors:

Amine Reactant Resulting Sulfonamide
L-tryptophan ({4-nitrophenyl}sulfonyl)tryptophan nih.gov
4-hydroxyproline 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid researchgate.net
Aniline N-phenyl-4-nitrobenzenesulfonamide ekb.eg
Benzylamine N-benzyl-4-nitrobenzenesulfonamide nih.gov
N-benzylpiperazine 8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine nih.gov

Sulfones are another important class of sulfur-containing organic compounds. organic-chemistry.orgnih.govorganic-chemistry.org They are typically synthesized by the oxidation of sulfides. organic-chemistry.org While the sulfonyl group in this compound is already in a high oxidation state, the compound can be used as a building block in reactions that construct larger molecules containing the sulfone moiety. For instance, the carbon skeleton of the acetic acid portion can be elaborated through various C-C bond-forming reactions, with the (4-nitrophenyl)sulfonyl group remaining intact.

The carboxylic acid group of this compound is a versatile functional handle that can be transformed into a variety of other functional groups. fiveable.melibretexts.orgmsu.edu These derivatization reactions significantly expand the synthetic utility of the parent molecule.

One of the most common reactions of carboxylic acids is esterification. libretexts.org In the presence of an acid catalyst, this compound can react with various alcohols to form the corresponding esters. This transformation is useful for protecting the carboxylic acid group or for modifying the solubility and other physicochemical properties of the molecule.

The carboxylic acid can also be converted into an acid chloride by treatment with reagents such as thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines to form amides, and alcohols to form esters under milder conditions than direct esterification.

Furthermore, the carboxylic acid can be coupled with amines in the presence of a coupling agent, such as a carbodiimide, to form amides. libretexts.org This is a fundamental reaction in peptide synthesis and allows for the incorporation of the (4-nitrophenyl)sulfonyl]acetyl group into peptide-like structures.

The following table summarizes some of the key derivatization reactions of the carboxylic acid group:

Reagent(s) Product Functional Group
Alcohol, Acid Catalyst Ester libretexts.org
Thionyl Chloride (SOCl₂) Acid Chloride libretexts.org
Amine, Coupling Agent Amide libretexts.org
Strong Reducing Agent (e.g., LiAlH₄) Primary Alcohol fiveable.me

In addition to these fundamental transformations, the carboxylic acid group can be derivatized with various reagents for analytical purposes, such as to enhance detection in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net

Intermediate in the Synthesis of Biologically Relevant Frameworks

The 4-nitrophenylsulfonyl group is a recognized structural motif in medicinal chemistry, often found in various sulfonamide-based therapeutic agents. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. While direct, published examples detailing the extensive use of this compound as an intermediate are not widespread, its structure strongly suggests its utility in creating analogs of biologically active sulfonamides.

The primary value of this compound in this context is its ability to introduce the 4-nitrophenylsulfonyl moiety along with a two-carbon acetic acid linker. This allows for the systematic modification of known bioactive molecules. For instance, the carboxylic acid handle can be readily converted into an amide by coupling it with various amines, a fundamental reaction in the construction of pharmaceutical drug candidates.

A relevant example of the incorporation of the 4-nitrophenylsulfonyl group into a biologically relevant molecule is the synthesis of ({4-nitrophenyl}sulfonyl)tryptophan. In this synthesis, 4-nitrobenzenesulphonyl chloride is reacted with the amino acid L-tryptophan to form a new sulfonamide. mdpi.com This demonstrates the value of the 4-nitrophenylsulfonyl moiety in creating novel amino acid conjugates. This compound could be employed in a similar fashion to connect this sulfonyl group to other molecular scaffolds via its acetic acid linker, thereby creating a different class of derivatives with potential therapeutic applications.

The general synthetic strategy would involve the activation of the carboxylic acid group of this compound, followed by reaction with a nucleophile (such as an amine or alcohol) that is part of another biologically relevant framework. The nitro group on the phenyl ring can also serve as a handle for further chemical modification, such as reduction to an amine, which can then be used to build yet more complex structures.

Table 1: Potential Reactions for Bioactive Framework Synthesis

Reaction TypeReactantFunctional Group TargetedPotential Product Class
Amide CouplingPrimary/Secondary Amine (R-NH₂)Carboxylic AcidN-Substituted 2-[(4-nitrophenyl)sulfonyl]acetamides
EsterificationAlcohol (R-OH)Carboxylic AcidAlkyl 2-[(4-nitrophenyl)sulfonyl]acetates
Nitro Group ReductionReducing Agent (e.g., H₂, Pd/C)Nitro Group[(4-Aminophenyl)sulfonyl]acetic acid derivatives

Methodological Development in Organic Synthesis

While this compound is logically designed to be a useful synthetic intermediate, its application in the development of new, broadly applicable synthetic methodologies is not yet extensively documented in scientific literature. However, its chemical structure presents several opportunities for its use in methodological research.

The key features of the molecule that could be exploited in developing new synthetic reactions include:

The Activated Methylene (B1212753) Group: The protons on the carbon atom situated between the sulfonyl group and the carboxyl group are acidic. This C-H acidity makes the methylene group a potential nucleophile for various carbon-carbon bond-forming reactions, such as aldol-type condensations or Michael additions, after deprotonation with a suitable base.

The Carboxylic Acid: This group can be used in a wide array of well-established transformations, including conversions to amides, esters, acid chlorides, and ketones. Its presence allows the molecule to be tethered to other substrates in the exploration of new reaction pathways.

The Sulfonyl Group: Aryl sulfonyl groups can participate in or influence various organic reactions. They are strong electron-withdrawing groups, which affects the reactivity of the entire molecule. In some contexts, sulfonyl groups can act as leaving groups in substitution reactions.

The development of new synthetic methods often relies on substrates with unique reactivity. This compound, with its combination of functional groups, could serve as a model substrate for developing novel multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Its bifunctional nature (possessing both an acidic proton site and a carboxylic acid) makes it an interesting candidate for tandem reactions or domino sequences, where multiple bonds are formed consecutively in one synthetic operation.

Table 2: Properties of this compound

PropertyValue
CAS Number3937-94-8
Molecular FormulaC₈H₇NO₆S
Molecular Weight245.21 g/mol

Mechanistic Studies of Reactions Involving the 4 Nitrophenylsulfonyl Moiety

Investigation of Reaction Intermediates

The mechanism of nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl compounds has been a subject of extensive investigation. The primary debate centers on whether the reaction proceeds through a concerted, single-step process or a stepwise pathway involving a discrete intermediate. nih.gov

Concerted vs. Stepwise Mechanisms: Two main pathways are proposed for nucleophilic substitution at a sulfonyl center:

Concerted Sɴ2-type Mechanism: This mechanism involves a single transition state where the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously. mdpi.comnih.gov This pathway is analogous to the Sɴ2 reaction at a carbon center and proceeds through a trigonal bipyramidal transition state. cdnsciencepub.com

Stepwise Addition-Elimination (A-E) Mechanism: This pathway involves the formation of a thermodynamically stable, pentacoordinate sulfur intermediate, often referred to as a sulfurane. nih.govresearchgate.net The reaction occurs in two steps: the initial nucleophilic attack forms the intermediate, which then collapses in a second step to release the leaving group. researchgate.netresearchgate.net

Computational and experimental studies on arenesulfonyl chlorides have provided evidence for both mechanisms, with the operative pathway often depending on the specific reactants, nucleophile, and solvent conditions. mdpi.commdpi.com For example, the identity chloride exchange reaction in arenesulfonyl chlorides has been shown to proceed via a single Sɴ2 transition state. nih.gov In contrast, analogous fluoride (B91410) exchange reactions are suggested to occur through an addition-elimination mechanism with the formation of a difluorosulfurandioxide intermediate. nih.gov

Other Potential Intermediates:

Sulfene (B1252967) Intermediates: In reactions involving sulfonyl chlorides with an α-hydrogen, an elimination-addition pathway can occur, particularly in the presence of a base. This mechanism proceeds through a highly reactive sulfene intermediate (R₂C=SO₂), which is then rapidly trapped by a nucleophile like a solvent molecule. mdpi.commdpi.org

Radical Intermediates: Under specific conditions, such as photocatalysis, reactions involving sulfonamides can generate neutral sulfonyl radical intermediates. acs.org These radicals can then participate in further reactions, such as hydrosulfonylation, to form new products. acs.orgthieme-connect.com

Kinetic Studies and Determination of Rate Laws

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on how reaction rates are affected by reactant concentrations, temperature, and solvent. For reactions involving the 4-nitrophenylsulfonyl moiety, such as the hydrolysis of related arenesulfonyl chlorides, reaction rates are often determined by spectrophotometrically monitoring the appearance of a product or disappearance of a reactant over time.

The hydrolysis of arenesulfonyl chlorides has been shown to follow pseudo-first-order kinetics when conducted in a large excess of water. osti.gov The rate law under these conditions is expressed as:

Rate = kobs[ArSO₂Cl]

Where kobs is the observed pseudo-first-order rate constant. The reaction can also exhibit second-order kinetics, particularly in alkaline hydrolysis where the hydroxide (B78521) ion concentration is significant. rsc.org The second-order rate law is:

Rate = k₂[ArSO₂Cl][OH⁻]

Studies on the solvolysis of various benzenesulfonyl chlorides have determined the rate constants and activation parameters for both neutral and alkaline hydrolysis. The data generally support an Sɴ2 mechanism for both reaction types. cdnsciencepub.comrsc.org The strong electron-withdrawing nitro group in the para position significantly accelerates the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride due to stabilization of the electron-rich transition state.

Table 1: First-Order Rate Constants (k) for the Solvolysis of 4-Substituted Benzenesulfonyl Chlorides in Water at 15°C.
Substituent (X) in 4-X-C₆H₄SO₂Clk x 10³ (s⁻¹)
-OCH₃1.08
-CH₃1.51
-H3.13
-Br8.19
-NO₂36.5

Data sourced from kinetic studies on sulfonyl chloride hydrolysis. cdnsciencepub.com

Hammett and Other Linear Free Energy Relationship Studies

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools for investigating the electronic effects of substituents on reaction rates and mechanisms. The Hammett equation correlates the rate constants (k) of a series of reactions with substituted aromatic compounds to the rate constant of the unsubstituted reference reaction (k₀):

log(k/ k₀) = σρ

σ (Sigma): The substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.

ρ (Rho): The reaction constant, which measures the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the buildup of positive charge.

For reactions at the sulfonyl sulfur, such as the hydrolysis of substituted benzenesulfonyl chlorides, Hammett plots of log(k/ k₀) versus σ are often linear. rsc.org Studies on the alkaline hydrolysis of these compounds yielded a ρ-value of +1.564. rsc.org Similarly, a study of the chloride-chloride exchange reaction in arenesulfonyl chlorides reported a ρ-value of +2.02. nih.gov These positive ρ values provide strong evidence for a transition state with a significant buildup of negative charge on the sulfonyl group, which is stabilized by electron-withdrawing substituents like the 4-nitro group. This is consistent with an Sɴ2-type mechanism where bond formation with the incoming nucleophile is advanced in the transition state. rsc.org

Table 2: Hammett Substituent Constants (σ) for Common para-Substituents.
Substituentσₚ Value
-OCH₃-0.27
-CH₃-0.17
-H0.00
-Cl+0.23
-Br+0.23
-CN+0.66
-NO₂+0.78

Standard Hammett σₚ values.

Another important LFER applied to solvolysis reactions is the Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity and ionizing power. mdpi.commdpi.org

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a definitive technique used to trace the path of atoms through a chemical reaction, thereby elucidating the mechanism. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹⁶O with ¹⁸O, or ³²S with ³⁴S), researchers can determine which bonds are broken and formed during the reaction by analyzing the position of the label in the products using techniques like mass spectrometry.

In the context of reactions involving sulfonyl groups, oxygen-18 (¹⁸O) labeling is particularly valuable. For example, in the hydrolysis of a sulfonate ester, the reaction could theoretically proceed via cleavage of the sulfur-oxygen (S-O) bond or the carbon-oxygen (C-O) bond. By performing the hydrolysis in ¹⁸O-labeled water (H₂¹⁸O), the location of the isotope in the products reveals the mechanistic pathway.

If S-O bond cleavage occurs, the ¹⁸O from the water will be incorporated into the resulting sulfonic acid, while the alcohol will remain unlabeled.

If C-O bond cleavage occurs, the ¹⁸O will be incorporated into the alcohol product, and the sulfonic acid will be unlabeled.

Studies on the formation of sulfonate esters from sulfonic acids and alcohols have utilized ¹⁸O-labeled methanol (B129727) to probe the mechanism. The results showed that the ¹⁸O label appeared exclusively in the water produced, not in the ester. This finding demonstrated that the reaction occurs through the nucleophilic attack of the sulfonate anion on the protonated alcohol, rather than the alcohol acting as the nucleophile. pqri.org

More recently, methods have been developed for the late-stage ¹⁸O-labeling of primary sulfonamides through a degradation-reconstruction pathway that proceeds via a sulfinic acid intermediate, providing a way to synthesize stable isotope-labeled standards for drug development. chemrxiv.org Furthermore, kinetic isotope effects (KIEs), which measure the change in reaction rate upon isotopic substitution, can provide detailed information about the structure and bonding in the transition state of sulfuryl transfer reactions. nih.gov

Future Research Directions and Emerging Academic Applications

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of [(4-Nitrophenyl)sulfonyl]acetic acid exist, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic routes. A key area of future development lies in the exploration of novel coupling strategies that avoid harsh reaction conditions and minimize waste. For instance, palladium-catalyzed cross-coupling reactions, which have proven effective for the synthesis of unsymmetrical diaryl sulfones from aryl boronic acids and arylsulfonyl chlorides, could be adapted for the synthesis of this compound and its analogues. organic-chemistry.org

Furthermore, the development of one-pot syntheses and multicomponent reactions (MCRs) represents a significant frontier. nih.gov MCRs, in particular, offer the potential for rapid assembly of molecular complexity from simple precursors, which could streamline the synthesis of derivatives of this compound. nih.gov Research into greener synthetic methodologies, such as the use of recyclable catalysts or solvent-free reaction conditions, is also a promising direction that aligns with the growing emphasis on sustainable chemistry. A novel approach for the synthesis of alkyl and aryl sulfonamides by the reaction of sulfonic acids, isocyanides, and water at ambient temperature presents an innovative and efficient alternative to traditional methods. researchgate.net

Synthetic StrategyPotential AdvantagesRelevant Precursors
Palladium-Catalyzed Cross-CouplingMild reaction conditions, high functional group tolerance4-Nitrobenzenesulfonyl chloride, Glyoxylic acid derivatives
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, rapid access to derivatives4-Nitrothiophenol, a-haloacetic acids, oxidizing agents
Green Chemistry ApproachesUse of recyclable catalysts, solvent-free conditions, improved sustainabilityReadily available starting materials, biodegradable solvents
Isocyanide-Based Sulfonamide SynthesisMild conditions, high yields, rapid reaction times4-Nitrophenylsulfonic acid, isocyanoacetic acid derivatives

Exploration of New Catalytic Systems for Transformations

The functional groups present in this compound, namely the nitro group, the sulfonyl group, and the carboxylic acid, offer multiple sites for catalytic transformations. Future research will likely focus on the development of novel catalytic systems to selectively modify these groups, thereby expanding the synthetic utility of the parent compound.

A particularly promising area is the use of photocatalysis. Recent studies have demonstrated the late-stage functionalization of sulfonamides through the generation of sulfonyl radical intermediates using metal-free photocatalytic approaches. ox.ac.uknih.govacs.orgacs.org This methodology could be applied to this compound to enable a range of transformations, such as the addition of the sulfonyl group across double bonds or the formation of new carbon-sulfur bonds. ox.ac.uknih.govacs.orgacs.org

Another emerging area is the use of decatungstate photocatalysis for C(sp3)-H sulfinylation, which allows for the direct conversion of aliphatic C-H bonds into alkyl sulfinic acids. nih.gov Adapting such a system for the functionalization of the acetic acid moiety of this compound could provide a direct route to novel derivatives. Furthermore, the development of enzyme-catalyzed reactions, such as the hydrolysis of related p-nitrophenyl esters by penicillin G acylase, suggests the potential for biocatalytic approaches to the transformation of this compound. nih.govresearchgate.net

Catalytic SystemTransformation TypePotential Application
Metal-Free PhotocatalysisSulfonyl Radical GenerationLate-stage functionalization, C-S bond formation
Decatungstate PhotocatalysisC-H SulfinylationDirect modification of the acetic acid moiety
Biocatalysis (e.g., Hydrolases)Selective Hydrolysis/EsterificationEnantioselective synthesis of derivatives
Transition Metal CatalysisCross-Coupling ReactionsFunctionalization of the aromatic ring

Application of Advanced Computational Methodologies

Advanced computational methodologies, particularly Density Functional Theory (DFT), are becoming indispensable tools in modern chemical research. For this compound, these methods can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets. Future research will increasingly leverage computational chemistry to guide the rational design of new experiments and to interpret complex experimental data.

DFT calculations can be employed to predict the most likely sites for nucleophilic or electrophilic attack, to model reaction mechanisms, and to calculate spectroscopic properties that can be compared with experimental data for structural verification. nih.govmdpi.comresearchgate.net For instance, computational studies on related sulfonamide compounds have successfully predicted vibrational frequencies and NMR chemical shifts, aiding in their characterization. mdpi.comresearchgate.net Similar studies on this compound could elucidate the influence of the nitro and sulfonyl groups on the acidity of the carboxylic acid and the reactivity of the aromatic ring. researchgate.net

Furthermore, computational methods can be used to explore the potential of this compound derivatives as inhibitors of specific enzymes. Molecular docking studies, for example, can predict the binding modes and affinities of these compounds within the active sites of proteins, thereby identifying promising candidates for further experimental investigation. researchgate.net

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT)Electronic structure analysis, reaction mechanism modelingPrediction of reactivity, understanding of reaction pathways
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis spectraCorrelation of electronic transitions with experimental data
Molecular DockingPrediction of protein-ligand interactionsIdentification of potential biological targets and lead compounds
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsUnderstanding of crystal packing and intermolecular forces

Expansion of Synthetic Utility in Target-Oriented Synthesis

While this compound is a valuable building block, its full potential in the context of target-oriented synthesis, particularly for complex natural products and bioactive molecules, remains largely untapped. Future research is expected to focus on incorporating this scaffold into the synthesis of more elaborate molecular architectures. The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex structures.

The sulfonyl group can serve as a versatile functional handle for further transformations or as a key structural element in the final target molecule. For example, the Julia-Kocienski olefination, a powerful method for the formation of carbon-carbon double bonds, utilizes sulfones as key intermediates. The application of this compound in such reactions could provide access to a wide range of complex alkenes.

Moreover, the nitro group can be readily reduced to an amine, which can then be further functionalized, or it can participate in various cycloaddition reactions. The strategic use of this compound in the synthesis of bioactive molecules, such as antibiotics or anticancer agents, is a particularly promising area for future exploration. nih.gov

Design of Next-Generation Derivatives for Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes. The development of novel chemical probes based on the this compound scaffold represents a significant opportunity for future research. The modular nature of this compound allows for the systematic modification of its structure to optimize its properties as a chemical probe, such as its potency, selectivity, and cellular permeability. nih.gov

Derivatives of this compound can be designed to incorporate reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of their cellular targets. nih.govresearchgate.netolemiss.edu For example, the carboxylic acid functionality provides a convenient attachment point for linkers and reporter groups. Furthermore, the aromatic ring can be substituted with various functional groups to modulate the binding affinity and selectivity of the probe for its target protein.

The design and synthesis of focused libraries of this compound derivatives for screening against a wide range of biological targets is a promising strategy for the discovery of new chemical probes. ljmu.ac.uk These probes could be invaluable for studying the roles of specific proteins in health and disease, and for the identification of new drug targets.

Probe Design StrategyModificationIntended Application
Affinity-Based ProbesIncorporation of a reactive groupCovalent labeling of target proteins
Fluorescent ProbesAttachment of a fluorophoreImaging of target localization in cells
Biotinylated ProbesConjugation with biotinPull-down assays for target identification
Photoaffinity ProbesIntroduction of a photoreactive groupCovalent cross-linking to target proteins upon photoactivation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [(4-Nitrophenyl)sulfonyl]acetic acid, and how is the product characterized?

  • Methodological Answer : The compound can be synthesized via sulfonation of an appropriate acetic acid derivative using 4-nitrophenylsulfonyl chloride. A typical procedure involves reacting the precursor with the sulfonyl chloride in anhydrous acetonitrile, catalyzed by triethylamine (TEA) under nitrogen atmosphere. Post-reaction purification via recrystallization or column chromatography is advised. Characterization should include:

  • FTIR : Confirm sulfonyl (S=O) stretches at 1040–1098 cm⁻¹ and carbonyl (C=O) at 1600–1685 cm⁻¹.
  • NMR : ¹H NMR should show aromatic proton signals (δ 8.5–7.5 ppm) and acetic acid protons (δ 3.5–4.5 ppm). ¹³C NMR will exhibit peaks for the sulfonyl-linked carbons (δ 132–140 ppm) and the carbonyl carbon (δ ~170 ppm) .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., observed m/z 413.1125 vs. calculated 413.1131 for related derivatives) .
  • Solid-State Deuteron NMR : Resolves deuterium quadrupole coupling constants (e.g., C₂H₂ = -99% in deuterated analogs), critical for studying molecular conformations .
  • Elemental Analysis : Validate purity with results within 0.4% of theoretical values .

Advanced Research Questions

Q. How do inductive and steric effects from the 4-nitrophenyl group influence the solid-state NMR parameters of this compound?

  • Methodological Answer : The electron-withdrawing nitro group alters electron density, affecting deuterium quadrupole coupling constants (QCC). Steric hindrance from the sulfonyl group impacts rotational barriers, observable via variable-temperature deuterium NMR. For example, deviations in QCC values (e.g., ~170.14 kHz for acetic acid dimers) require adjustments to Karplus equation parameters (A, B, C) to account for substituent effects .

Q. What strategies resolve discrepancies in deuterium NMR data for this compound derivatives?

  • Methodological Answer :

  • ADLF Spectroscopy : Analyze asymmetric doublet line shapes to distinguish between inequivalent deuterons (e.g., Figure 2.19 showing two transitions at 0 Gauss and 5.0 Gauss) .
  • Temperature-Dependent Studies : Compare spectral data across temperatures (e.g., 2-(4-nitrophenyl)[2,2-²H₂]acetic acid at -99% deuteration) to identify dynamic processes like methyl group rotation .
  • Computational Modeling : Refine Karplus-type relationships using density functional theory (DFT) to correlate experimental QCC values with dihedral angles .

Q. How can reaction yields for this compound synthesis be optimized while minimizing side products?

  • Methodological Answer :

  • Stoichiometric Control : Use a 10–20% excess of sulfonyl chloride to ensure complete reaction.
  • Solvent Selection : Anhydrous acetonitrile or dichloromethane minimizes hydrolysis of the sulfonyl chloride.
  • Reaction Monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane) to track progress. Quench unreacted reagents with ice-cold water to prevent byproduct formation .

Q. What experimental approaches validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and analyze via HPLC for degradation products.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for sulfonates).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to assess hygroscopicity risks .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in different solvent systems?

  • Methodological Answer :

  • Solvent Polarity Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may stabilize zwitterionic forms, shifting proton signals (e.g., δ 12.0 ppm for -COOH in DMSO).
  • Variable Concentration Studies : Dilute samples to reduce aggregation-induced shifts.
  • COSY/NOESY Experiments : Identify through-space couplings to confirm assignments .

Tables for Key Parameters

ParameterValue/RangeTechniqueReference
S=O Stretch (FTIR)1040–1098 cm⁻¹FTIR
¹³C NMR (Carbonyl)δ ~170 ppmSolid-State NMR
Deuteron QCC~170.14 kHzADLF Spectroscopy
Melting Point>150°C (decomposition)TGA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.